molecular formula C5H7FO B1510181 3-Fluorocyclopentanone CAS No. 1215071-10-5

3-Fluorocyclopentanone

Cat. No. B1510181
CAS RN: 1215071-10-5
M. Wt: 102.11 g/mol
InChI Key: PCQGQWZTRAZIOA-UHFFFAOYSA-N
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Description

3-Fluorocyclopentanone is a chemical compound with the molecular formula C5H7FO . It is widely researched and has versatile applications in the field of chemistry and industry.


Synthesis Analysis

The synthesis of 3-Fluorocyclopentanone involves complex chemical reactions . For instance, one method involves the homologation of arylcyclobutanones with trimethylsilyldiazomethane . Another method involves the use of oxone/halide and Fenton bromide, which achieves a halogenative semipinacol rearrangement at room temperature .


Physical And Chemical Properties Analysis

3-Fluorocyclopentanone has a density of 1.1±0.1 g/cm3, a boiling point of 140.1±33.0 °C at 760 mmHg, and a vapor pressure of 6.2±0.3 mmHg at 25°C . It has a molar refractivity of 23.4±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 95.3±5.0 cm3 .

Scientific Research Applications

Fluorophore Design for Biological Imaging

Fluorinated compounds like 3-Fluorocyclopentanone are often used in the design of fluorophores . These fluorophores are crucial in biological imaging, where they help in visualizing cellular processes with high specificity and sensitivity. The presence of fluorine can improve the photostability and brightness of these imaging agents.

Electrochemical Applications

The fluorination of molecules like 3-Fluorocyclopentanone can lead to improved electrochemical properties . This makes them suitable for use in electrochemical devices such as batteries and supercapacitors. They can serve as solvents or electrolyte components, contributing to the overall efficiency and stability of the device.

Acid-Base Studies

The fluorinated derivatives of cyclopentanone are studied for their acid-base properties . 3-Fluorocyclopentanone can be used as a model compound to understand the influence of fluorination on acidity and basicity, which is essential for designing compounds with desired reactivity and stability.

properties

IUPAC Name

3-fluorocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQGQWZTRAZIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738144
Record name 3-Fluorocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorocyclopentanone

CAS RN

1215071-10-5
Record name 3-Fluorocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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